

An In-depth Technical Guide to Methyl Tosylcarbamate: Chemical Properties and Structure

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Compound of Interest

Compound Name: Methyl tosylcarbamate

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Abstract

Methyl tosylcarbamate, with the IUPAC name methyl N-(4-methylphenyl)sulfonylcarbamate, is a versatile organic compound widely utilized as a key intermediate in organic synthesis. Its unique structure, incorporating both a tosyl group and a carbamate moiety, makes it a valuable reagent, particularly as a protecting group for amines in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of **methyl tosylcarbamate**, presenting key data in a structured format to facilitate its application in research and development.

Chemical Structure and Identification

Methyl tosylcarbamate is characterized by a central carbamate group (-NHCOO-) where the nitrogen atom is substituted with a tosyl (p-toluenesulfonyl) group, and the carbonyl is esterified with a methyl group.

Table 1: Compound Identification

| Identifier | Value |
|-------------------|--|
| IUPAC Name | methyl N-(4-methylphenyl)sulfonylcarbamate |
| CAS Number | 14437-03-7[1] |
| Molecular Formula | C ₉ H ₁₁ NO ₄ S[1] |
| Synonyms | Methyl N-(p-toluenesulfonyl)carbamate, (p-Tolylsulfonyl)carbamic Acid Methyl Ester, N-(p-Tosyl)carbamic Acid Methyl Ester, N-(Methoxycarbonyl)-p-toluenesulfonamide[1] |
| InChI | InChI=1S/C9H11NO4S/c1-7-3-5-8(6-4-7)15(12,13)10-9(11)14-2/h3-6H,1-2H3,(H,10,11)[1] |
| SMILES | <chem>CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC</chem> [1] |

Physicochemical Properties

Methyl tosylcarbamate is a white to off-white crystalline solid under standard conditions.[1] A summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Properties of **Methyl Tosylcarbamate**

| Property | Value | Source |
|---------------------|--|--------|
| Molecular Weight | 229.25 g/mol | [2] |
| Melting Point | 115 °C | [2] |
| Boiling Point | Not available | |
| Density (Predicted) | 1.300 ± 0.06 g/cm ³ | [2] |
| pKa (Predicted) | 4.76 ± 0.10 | [2] |
| Solubility | Slightly soluble in DMSO, Ethyl Acetate, and Methanol. Soluble in dichloromethane and acetone. | [1][2] |
| Appearance | White to Off-White Solid | [2] |

Spectroscopic Data

While detailed spectral data with peak assignments for **methyl tosylcarbamate** are not readily available in the public domain, spectroscopic techniques are routinely used to confirm its structure and purity.

Table 3: Spectroscopic Data Summary

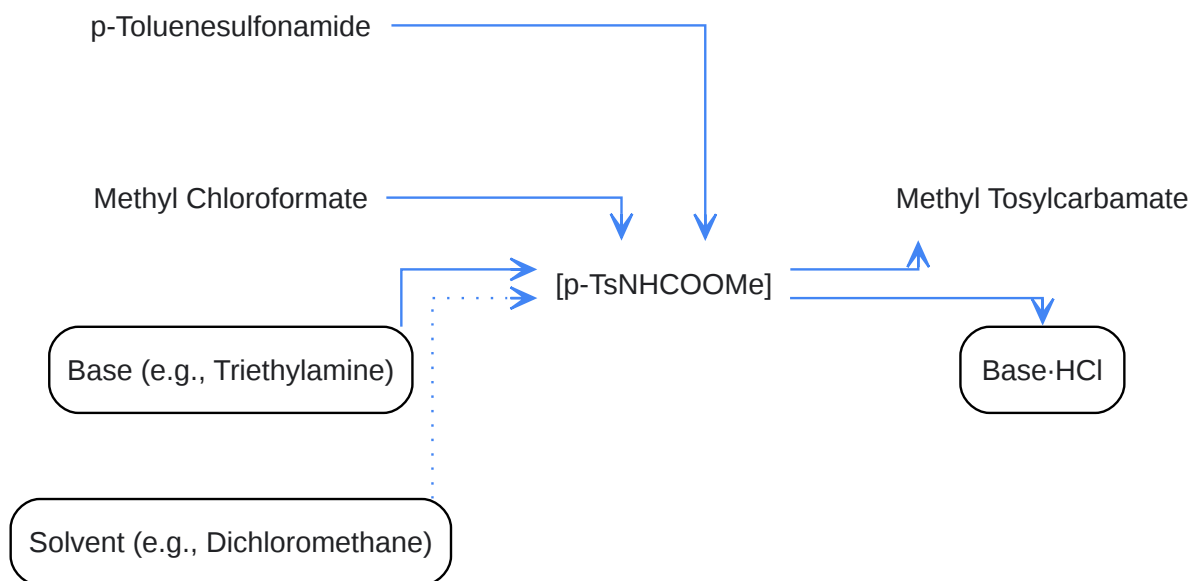
| Technique | Description |
|---------------------|--|
| ^1H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tosyl group, the methyl protons of the tosyl group, and the methyl protons of the carbamate ester. The NH proton may appear as a broad singlet. |
| ^{13}C NMR | The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methyl carbons of the tosyl and ester groups, the carbonyl carbon of the carbamate, and the sulfonyl-bearing aromatic carbon. |
| FTIR | The infrared spectrum is characterized by absorption bands corresponding to N-H stretching, C=O stretching of the carbamate, S=O stretching of the sulfonyl group, and C-O stretching of the ester. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and fragmentation patterns consistent with the structure, including the loss of the methoxycarbonyl group and cleavage of the tosyl group. |

Experimental Protocols: Synthesis of Methyl Tosylcarbamate

The most common laboratory synthesis of **methyl tosylcarbamate** involves the reaction of p-toluenesulfonamide with methyl chloroformate in the presence of a base.

General Synthesis from p-Toluenesulfonamide and Methyl Chloroformate

Reaction Scheme:



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Caption: General reaction scheme for the synthesis of **methyl tosylcarbamate**.

Methodology:

- **Reaction Setup:** A solution of 4-substituted benzenesulfonamide (e.g., p-toluenesulfonamide) is prepared in an anhydrous solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0 °C in an ice bath.[3]
- **Base Addition:** A base, typically a tertiary amine like triethylamine, is slowly added dropwise to the cooled solution. The mixture is stirred for approximately 10 minutes at 0 °C.[3]
- **Acylation:** Methyl chloroformate is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C. The reaction is stirred at this temperature for an additional 30 minutes.[3]
- **Reaction Progression:** The ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for approximately 2 hours.[3]
- **Work-up:** Upon completion, the reaction mixture is diluted with dichloromethane. The organic layer is washed sequentially with 1 M aqueous hydrochloric acid, water, and saturated brine.

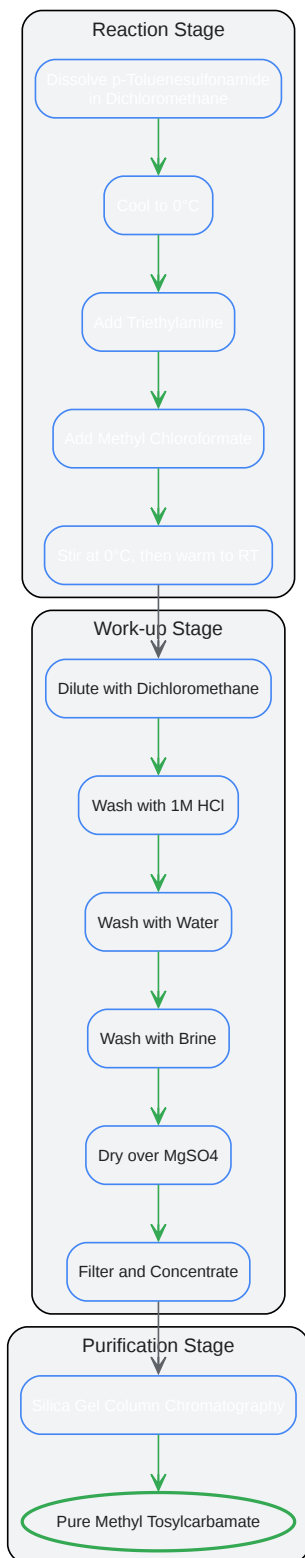
[3]

- Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield the final product, **methyl tosylcarbamate**.^[3]

Logical Relationships and Workflows

The synthesis of **methyl tosylcarbamate** follows a logical workflow from starting materials to the purified product. This process can be visualized to better understand the sequence of operations.

Synthesis Workflow of Methyl Tosylcarbamate

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Caption: A visual representation of the experimental workflow for synthesizing **methyl tosylcarbamate**.

Conclusion

Methyl tosylcarbamate is a valuable and versatile reagent in organic synthesis. This guide has provided a detailed overview of its chemical and physical properties, structural information, and a standard synthetic protocol. The structured presentation of data and the visual representation of the synthetic workflow are intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling the effective and informed use of this important chemical intermediate.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl Tosylcarbamate: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133023#methyl-tosylcarbamate-chemical-properties-and-structure]

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